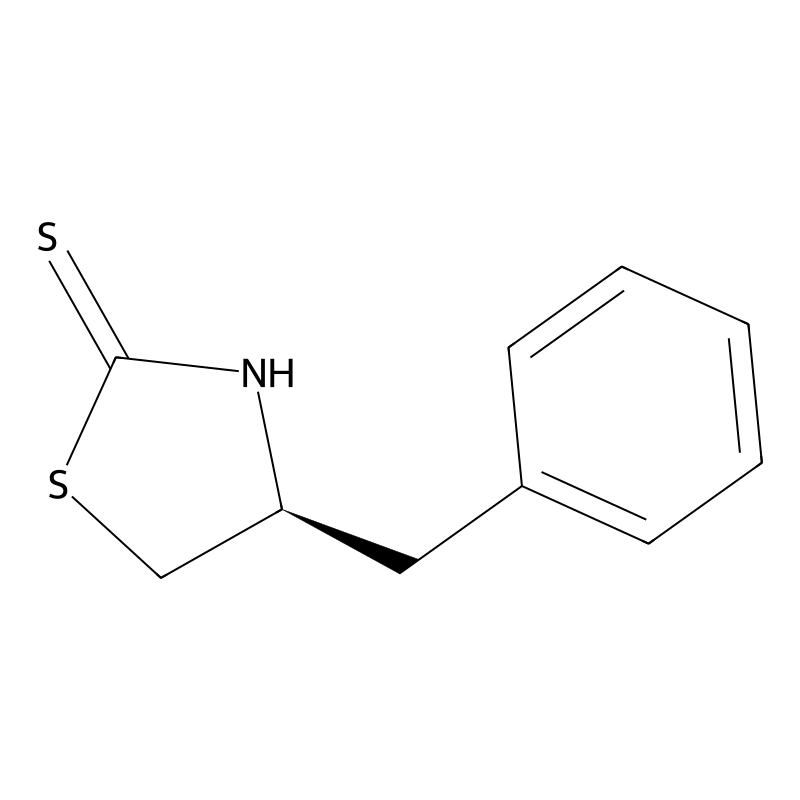

(S)-4-Benzylthiazolidine-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-Benzylthiazolidine-2-thione, also known as a chiral auxiliary, is a valuable tool in organic synthesis, particularly in the production of various bioactive compounds. Its key application lies in its ability to induce chirality, a crucial property for many drugs and other molecules. [, ]

Chiral Auxiliary in Asymmetric Synthesis

(S)-4-Benzylthiazolidine-2-thione functions as a chiral auxiliary by forming a covalent bond with a carbonyl group (C=O) of a precursor molecule. This creates a new chiral center in the molecule, and subsequent reactions can be designed to preferentially generate one specific stereoisomer, the desired enantiomer. [, ]

The advantage of using (S)-4-Benzylthiazolidine-2-thione lies in its high selectivity and efficiency. It can be readily attached to various carbonyl compounds and then removed through a process called reductive cleavage, leaving behind the desired enantiomer with high purity. [, ]

Applications in Drug Discovery and Medicinal Chemistry

The ability to control chirality is essential in drug discovery and development, as many drugs can have vastly different effects depending on their specific enantiomer. (S)-4-Benzylthiazolidine-2-thione has been employed in the synthesis of a wide range of biologically active compounds, including:

(S)-4-Benzylthiazolidine-2-thione is a compound characterized by its thiazolidine ring structure, which includes a sulfur atom and a benzyl group attached to the fourth position of the ring. Its chemical formula is , and it has a molecular weight of approximately 209.33 g/mol. This compound is notable for its unique thione functional group, which significantly influences its chemical behavior and biological activity.

- Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The compound can be reduced to yield the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: It can undergo nucleophilic substitution reactions where the thione group is replaced by various nucleophiles, including amines or alkoxides under basic conditions .

(S)-4-Benzylthiazolidine-2-thione exhibits various biological activities, primarily attributed to its ability to interact with specific enzymes and receptors. Research has indicated that derivatives of this compound can inhibit certain enzymes, showcasing potential anti-inflammatory and anticancer properties. For instance, some studies have demonstrated its effectiveness in inhibiting xanthine oxidase, an enzyme involved in uric acid production, which is relevant for gout treatment .

Several methods have been developed for synthesizing (S)-4-Benzylthiazolidine-2-thione:

- Reaction with Carbon Disulfide: A common synthesis route involves reacting (S)-4-benzylthiazolidine with carbon disulfide in the presence of a base such as sodium hydride. This reaction typically occurs under mild conditions, yielding the desired thione compound.

- Using Thiazolidine-2-thione as a Precursor: Another method involves starting from thiazolidine-2-thione, which can be reacted with various halides in the presence of sodium hydroxide or copper iodide as catalysts .

- Triphosgene Reaction: Thiazolidine-2-thione can also be reacted with triphosgene in anhydrous solvents to produce various derivatives, demonstrating versatility in synthetic approaches .

(S)-4-Benzylthiazolidine-2-thione has several applications in medicinal chemistry and pharmaceuticals:

- Drug Development: Its derivatives are being explored for their potential use as anti-inflammatory and anticancer agents.

- Biochemical Research: The compound serves as a tool in enzyme inhibition studies and other biochemical assays due to its reactivity and ability to form stable complexes with biomolecules .

Studies have shown that (S)-4-Benzylthiazolidine-2-thione interacts with various biological targets. For instance, molecular docking studies reveal that it can form hydrogen bonds with amino acids in enzyme active sites, enhancing its inhibitory effects on specific enzymes like xanthine oxidase . Such interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (S)-4-Benzylthiazolidine-2-thione. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| (R)-4-Benzylthiazolidine-2-thione | Similar thiazolidine structure but different stereochemistry | 1.00 |

| (R)-4-Phenylthiazolidine-2-thione | Contains a phenyl group instead of benzyl | 0.83 |

| (S)-4-Phenylthiazolidine-2-thione | Stereoisomer of 4-Phenyl variant | 0.83 |

The uniqueness of (S)-4-Benzylthiazolidine-2-thione lies in its specific stereochemistry and the presence of the benzyl group, which may influence its reactivity and biological activity compared to other similar compounds.

Core Synthesis Strategies

The synthesis of (S)-4-benzylthiazolidine-2-thione typically involves condensation reactions between chiral amines and carbon disulfide (CS₂). A DABCO-catalyzed protocol achieves 91% yield by reacting α-tertiary propargylamines with CS₂ under solvent-free conditions at 100°C. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | DABCO (15 mol%) | Maximizes regioselectivity |

| Temperature | 100°C (solvent-free) | Reduces byproduct formation |

| Reaction Time | 6 hours | Balances conversion/purity |

| Stoichiometry | 5:1 CS₂:propargylamine | Prevents dimerization |

Alternative routes employ copper(II)-catalyzed KA² coupling followed by CS₂ cyclization, though yields drop to 51% in one-pot approaches. Recrystallization in ethanol (EtOH) ensures >99% enantiomeric excess (ee), critical for pharmaceutical applications.

Asymmetric Synthesis Applications

As a chiral auxiliary, this compound facilitates stereoselective alkylations and acylations:

Nickel-Catalyzed Alkylation

(Me₃P)₂NiCl₂ enables Sₙ1-type alkylation with diarylmethyl methyl ethers, producing single diastereomers in >95% yield. The mechanism involves:

- Carbocation formation from ether substrates

- Stereoselective attack by the thione’s sulfur atom

- Ligand-controlled facial selectivity via nickel’s d-orbital geometry

This method tolerates functional groups (e.g., -NO₂, -CF₃) without racemization, making it suitable for complex drug intermediates.

Thiazolidinethione-Aided Aldol Reactions

N-Acyl derivatives undergo enantioselective aldol additions with ketones, achieving dr ≥88:12 and ee >92%. The thione group:

- Stabilizes enolate intermediates via sulfur π-orbital conjugation

- Imparts steric bulk to favor Re-face attack

Structural Modifications and Functionalization

N-Acylation vs. S-Alkylation

The ambident anion exhibits regioselectivity governed by HSAB theory:

| Reaction Type | Reagent | Product | Selectivity Factor |

|---|---|---|---|

| N-Acylation | Acetyl chloride | N-Acyl thiazolidinethione | 18:1 (N vs. S) |

| S-Alkylation | Methyl iodide | S-Methyl thioether | 12:1 (S vs. N) |

DFT calculations reveal N-acylation’s preference arises from softer Lewis acid compatibility (e.g., RCO⁺).

Oxidation/Reduction Pathways

- Oxidation: H₂O₂ converts the thione to sulfoxide (72% yield)

- Reduction: NaBH₄ selectively reduces C=S to C-SH without ring opening

Enzyme Inhibition and Bioactivity Profiling

(S)-4-Benzylthiazolidine-2-thione belongs to the thiazolidine-2-thione family, which has demonstrated significant enzyme inhibitory properties across multiple biological targets [2] [5] [6]. The compound exhibits potent inhibitory activity against xanthine oxidase, a key enzyme in purine catabolism responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid [2] [5]. Thiazolidine-2-thione derivatives have shown remarkable inhibitory potencies with half maximal inhibitory concentration values ranging from 3.56 to 72.15 micromolar against xanthine oxidase [2] [5] [6].

Research has established that thiazolidine-2-thione derivatives demonstrate mixed-type inhibition mechanisms, particularly evident in compound 6k, which exhibited competitive inhibition constant values of 7.08 micromolar and noncompetitive inhibition constant values of 25.67 micromolar [2] [5]. The structure-activity relationship analysis reveals that the phenyl-sulfonamide group is indispensable for producing xanthine oxidase inhibitory activity [2] [5] [6]. Electron-withdrawing substituents, such as fluorine atoms, significantly enhance inhibitory activity compared to electron-donating groups [2] [5].

| Compound | Target Enzyme | IC50 (μmol/L) | Inhibition Type | Ki (μmol/L) | Kis (μmol/L) |

|---|---|---|---|---|---|

| Thiazolidine-2-thione | Xanthine Oxidase | 72.15 | Not specified | Not reported | Not reported |

| Compound 6k | Xanthine Oxidase | 3.56 | Mixed-type | 7.08 | 25.67 |

| Compound 6i | Xanthine Oxidase | 5.19 | Not specified | Not reported | Not reported |

| Compound 6j | Xanthine Oxidase | 9.76 | Not specified | Not reported | Not reported |

The bioactivity profiling of thiazolidine-2-thione derivatives extends beyond xanthine oxidase inhibition to include aldose reductase inhibitory activity, anticancer properties, and anti-inflammatory effects [4] [6] [15]. These compounds have been extensively studied for their diverse biological activities, including antioxidant properties and antimicrobial effects against various pathogenic microorganisms [4] [15] [16]. The heterocyclic nature of the thiazolidine-2-thione scaffold contributes to its superior biological activity and wide range of applications in medicinal synthesis [2] [4] [6].

Structure-Activity Relationship (SAR) Analyses

The structure-activity relationship analyses of (S)-4-Benzylthiazolidine-2-thione and related derivatives reveal critical structural features that determine biological activity [2] [5] [6]. The thiazolidine-2-thione core structure serves as an essential scaffold, with the sulfur atom in the thione group playing a crucial role in enzyme binding and inhibitory activity [2] [5] [19]. The stereochemistry at the 4-position of the thiazolidine ring significantly influences biological activity, with the S-enantiomer often exhibiting enhanced potency compared to racemic mixtures [20].

| Structural Feature | Effect on Activity | Mechanism | Importance |

|---|---|---|---|

| Phenyl-sulfonamide group | Essential for XO inhibition | Forms hydrogen bonds with Gly260, Ile264 | Critical |

| Electron-withdrawing substituents (4-F) | Enhanced activity (IC50: 3.56 μmol/L) | Increased electrophilicity | High |

| Electron-donating substituents (4-CH3) | Reduced activity (IC50: 9.76 μmol/L) | Decreased electrophilicity | Moderate |

| Amide group introduction | Significant enhancement | Additional binding interactions | High |

| Benzyl substitution at N-3 | Moderate activity | Hydrophobic interactions | Moderate |

| Thiazolidine-2-thione core | Basic scaffold | Core binding to Glu263, Ser347 | Essential |

The benzyl substituent at the 4-position provides hydrophobic interactions that contribute to enzyme binding affinity and selectivity [2] . Molecular docking studies demonstrate that the 4-fluorophenyl-sulfonyl moiety can interact with glycine 260 and isoleucine 264 residues through hydrogen bonds, while the thiazolidine-2-thione moiety forms hydrogen bonds with glutamic acid 263 and serine 347 in hydrophobic pockets [2] [5]. The binding affinity of optimized derivatives reaches -10.3 kilocalories per mole compared to -6.68 kilocalories per mole for the parent thiazolidine-2-thione compound [2] [5].